molecular formula C11H24N2O3 B6236882 tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate CAS No. 848419-01-2

tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate

Cat. No.: B6236882
CAS No.: 848419-01-2
M. Wt: 232.3
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Description

Contextualization within Contemporary Linker and Building Block Chemistry

In modern chemical science, the development of complex molecules such as Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and diagnostic probes has intensified the demand for sophisticated linker technologies. nih.gov Linkers are no longer passive spacers; their composition, length, polarity, and rigidity are critical design elements that significantly influence the properties and function of the final conjugate. nih.gov Numerous studies suggest these linker characteristics play a crucial role in the formation and stability of molecular complexes and affect the pharmacokinetic properties of the bifunctional molecules. nih.gov

Tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate is a heterobifunctional linker, a class of reagents with different reactive groups at each end. This design is ideal for linking diverse molecules in a controlled, stepwise fashion. The presence of two distinct primary amine functionalities—one free and one temporarily masked—allows for selective, sequential reactions. This mono-protected diamine structure is one of the most popular types of linkers used in the design of bifunctional molecules, particularly PROTACs. nih.gov This strategic differentiation is fundamental to its utility, preventing the uncontrolled polymerization that can occur with homobifunctional linkers (which possess identical reactive groups) and enabling the precise assembly of complex molecular systems.

Structural Significance of the Protected Amine and Ether Linkage Motif

The utility of this compound is intrinsically tied to its specific structural features: the tert-butoxycarbonyl (Boc) protected amine and the flexible propyl-ether-propyl backbone.

The Boc group is arguably the most common amine protecting group in non-peptide chemistry. It effectively masks the nucleophilicity and basicity of one of the primary amines, preventing it from participating in unwanted side reactions during a synthetic sequence. This protection is robust and stable towards most nucleophiles and bases, allowing for a wide range of chemical transformations to be performed elsewhere in the molecule. Crucially, the Boc group can be cleanly and efficiently removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free amine. This acid-lability allows for controlled, sequential reactions, a foundational principle in the construction of elaborate molecular architectures.

The linker's backbone, which contains an ether linkage (-O-), also imparts important properties. Ether bonds are generally stable under a variety of reaction conditions and are metabolically robust. The inclusion of the oxygen atom increases the polarity and hydrophilicity of the linker compared to a simple alkyl chain, which can improve the solubility of the molecule in aqueous environments. Furthermore, the single bonds of the propyl chains and the ether group allow for significant conformational flexibility, which can be crucial for enabling optimal interactions between the two molecular partners that the linker is intended to connect.

Overview of Research Trajectories for Multifunctional Propylcarbamate Derivatives

While specific research focused solely on this compound is not extensively documented, the research trajectories for analogous multifunctional carbamate (B1207046) derivatives are well-established and provide clear insight into its potential applications. The primary area of investigation for such linkers is in "linkerology," the systematic study of how the linker's structure affects the biological activity and physical properties of a larger conjugate.

Current research trends focus on modifying the core structure of such linkers to fine-tune biological outcomes. Key areas of exploration include:

Varying Linker Length and Rigidity: Scientists synthesize series of linkers with different chain lengths (e.g., using shorter or longer alkyl or PEG chains) to modulate the distance between the two conjugated molecules. Introducing cyclic elements, spirocycles, or double bonds can increase rigidity, which can be beneficial for optimizing binding interactions in ternary complexes, a critical factor in the efficacy of PROTACs. nih.gov

Application in Bioconjugation: Mono-Boc protected diamines are foundational in bioconjugation, where they are used to attach biomolecules to surfaces or other molecules, thereby improving systems for applications like drug delivery.

In essence, while this compound serves as a fundamental building block, the broader research trajectory is aimed at creating a diverse library of related linkers. This allows researchers to systematically explore the "linker space" to identify the optimal connection for a given biological target, ultimately enhancing the efficacy and developability of next-generation therapeutics and chemical probes.

Properties

CAS No.

848419-01-2

Molecular Formula

C11H24N2O3

Molecular Weight

232.3

Purity

95

Origin of Product

United States

Synthetic Methodologies and Route Design for Tert Butyl N 3 3 Aminopropoxy Propyl Carbamate

Retrosynthetic Analysis Strategies for the Aminopropoxypropylcarbamate Framework

A retrosynthetic analysis of tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate reveals two primary disconnection approaches, each offering distinct advantages and challenges.

Route A: Linear Synthesis

This approach involves a stepwise construction of the molecule from smaller, readily available building blocks. The primary disconnection is at the ether linkage, leading to a Boc-protected aminopropanol derivative and a 3-halopropanol or a related electrophile. Further disconnection of the carbamate (B1207046) bond reveals 3-amino-1-propanol and di-tert-butyl dicarbonate. A key intermediate in this pathway is tert-butyl N-[3-(3-hydroxypropoxy)propyl]carbamate.

Route B: Divergent Synthesis from a Common Precursor

An alternative strategy begins with a symmetrical diamine, such as 3,3'-diaminodipropylamine. This route necessitates the selective mono-protection of one of the primary amino groups with a Boc group, which can be challenging due to the similar reactivity of the two primary amines. Subsequent modification of the remaining amine would then be required.

Established and Emerging Synthetic Routes to this compound

Based on the retrosynthetic analysis, several synthetic routes have been developed. The linear approach (Route A) is generally favored due to better control over regioselectivity.

Strategic Incorporation of the Ether Linkage

The formation of the ether bond is a critical step in the linear synthesis of the target molecule. The Williamson ether synthesis is a widely employed and effective method for this transformation. gold-chemistry.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.

In a typical procedure, tert-butyl N-(3-hydroxypropyl)carbamate is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide is then reacted with a suitable three-carbon electrophile, such as 3-bromo-1-propanol or 3-chloro-1-propanol, to yield the key intermediate, tert-butyl N-[3-(3-hydroxypropoxy)propyl]carbamate.

The final step in this linear synthesis involves the conversion of the terminal hydroxyl group of this intermediate into a primary amine. This can be achieved through a two-step process:

Activation of the Hydroxyl Group: The hydroxyl group is first converted into a good leaving group, typically by tosylation with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.

Nucleophilic Substitution with an Amine Source: The resulting tosylate is then displaced by a nitrogen nucleophile. Common reagents for this step include sodium azide (B81097), followed by reduction, or direct displacement with ammonia or a protected amine equivalent.

An alternative to the tosylation-amination sequence is the Mitsunobu reaction. utahtech.eduorganic-chemistry.org This reaction allows for the direct conversion of the alcohol to an amine in a single step with inversion of configuration, although it is more commonly used for secondary alcohols. organic-chemistry.org

Step Reactants Reagents Solvent Yield (%) Purity (%)
Ether Formation tert-butyl N-(3-hydroxypropyl)carbamate, 3-bromo-1-propanolNaHTHF75-85>95
Tosylation tert-butyl N-[3-(3-hydroxypropoxy)propyl]carbamateTsCl, PyridineDichloromethane (B109758)80-90>95
Amination tert-butyl N-[3-(3-tosyloxypropoxy)propyl]carbamateNaN3 then H2/Pd-CDMF, then Methanol (B129727)70-80>95

Amine Protection Chemistry: Formation of the tert-butyl Carbamate Moiety

The introduction of the Boc protecting group is a fundamental step in the synthesis, ensuring that one of the primary amines remains unreactive during subsequent transformations.

The most common and efficient method for the introduction of the Boc group is the reaction of the primary amine with di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride. organic-chemistry.org This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.

The choice of solvent and base can significantly impact the efficiency and selectivity of the Boc protection. A variety of conditions have been reported, including:

Aqueous or Anhydrous Conditions: The reaction can be performed in aqueous solutions with bases like sodium bicarbonate or sodium hydroxide, or under anhydrous conditions using organic bases such as triethylamine (B128534) (TEA) or 4-(dimethylamino)pyridine (DMAP) in solvents like dichloromethane (DCM) or tetrahydrofuran (THF). organic-chemistry.org

Catalyst- and Solvent-Free Conditions: For a more environmentally friendly approach, methods for Boc protection under catalyst- and solvent-free conditions have been developed, often with excellent yields and chemoselectivity. semanticscholar.orgnih.gov Protic ionic liquids have also been shown to effectively catalyze this transformation. researchgate.net

Starting Material Reagent Catalyst/Base Solvent Yield (%) Purity (%)
3-Amino-1-propanol(Boc)₂OTriethylamineDichloromethane>95>98
3,3'-Diaminodipropylamine(Boc)₂O (1 eq.)NoneWater40-50 (mono-Boc)Variable

Optimization of Reaction Yields and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include:

Temperature: For the Williamson ether synthesis, controlling the temperature is important to prevent side reactions. The Boc protection is often carried out at room temperature or slightly below to ensure selectivity.

Stoichiometry of Reagents: Careful control of the molar ratios of the reactants, especially in the selective mono-protection of a diamine, is essential to minimize the formation of di-protected byproducts.

Purification Methods: Purification of the final product and intermediates is typically achieved through column chromatography on silica gel. The polarity of the eluent system is adjusted to effectively separate the desired compound from any unreacted starting materials or byproducts.

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound can be evaluated and optimized through the lens of green chemistry principles to enhance its environmental sustainability.

Key Green Chemistry Considerations:

Green Chemistry PrincipleApplication in Synthesis
Atom Economy The primary reaction for Boc-protection has a good atom economy, with the main byproduct being tert-butanol and carbon dioxide. Optimizing the reaction to minimize byproduct formation (e.g., di-protected diamine) further improves atom economy.
Use of Safer Solvents and Reagents A significant green improvement is the replacement of compressed, corrosive, and hazardous anhydrous HCl gas with liquid reagents like chlorotrimethylsilane (B32843) (Me₃SiCl) or thionyl chloride (SOCl₂) for the in-situ generation of HCl. scielo.org.mxresearchgate.net While these reagents also require careful handling, they are generally easier and safer to manage in a laboratory and industrial setting than a compressed gas. The choice of solvents also plays a crucial role. Utilizing greener solvents with lower toxicity and environmental impact is preferred.
Energy Efficiency The synthesis is typically conducted at or near room temperature, which is energy efficient. scielo.org.mxresearchgate.net Avoiding high temperatures and pressures reduces energy consumption.
One-Pot Synthesis The described synthetic route is often a "one-pot" procedure where both the mono-protonation and the Boc-protection occur in the same reaction vessel. scielo.org.mxresearchgate.netresearchgate.net This approach minimizes the number of reaction and purification steps, thereby reducing solvent usage, waste generation, and energy consumption.
Catalysis While the primary method relies on stoichiometry, exploring catalytic methods for selective N-Boc protection could offer further green advantages. For instance, the use of iodine as a catalyst for Boc-protection has been reported for other diamines, potentially reducing the amount of reagents needed. sciforum.net

By consciously applying these principles, the synthesis of this compound can be made more environmentally friendly and economically viable.

Considerations for Scalable Synthesis of this compound

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges and requires careful process optimization.

A primary issue in batch reactors is controlling the selectivity of the mono-Boc protection. As the concentration of reactants increases, the probability of forming the undesired di-Boc-protected byproduct also rises. This leads to lower yields of the desired product and necessitates more rigorous and costly purification steps.

Microreactor Technology (MRT) and Flow Chemistry:

A promising approach for the scalable and controlled synthesis of mono-Boc-protected diamines is the use of microreactor technology or flow chemistry. This technology offers several advantages over traditional batch processing:

Precise Control: Microreactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time (residence time). This high level of control can significantly enhance the selectivity of the reaction.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors facilitates efficient heat and mass transfer, leading to more uniform reaction conditions and minimizing side reactions.

Safety: The small reaction volumes within a microreactor enhance safety, particularly when dealing with exothermic reactions or hazardous materials.

Scalability: Scaling up production in a flow chemistry setup is often a matter of running the process for a longer duration or using multiple reactors in parallel ("scaling out"), rather than redesigning a larger and potentially more hazardous batch reactor.

Process Optimization for Scalable Synthesis:

ParameterConsideration for Scale-up
Solvent Choice The solvent must be able to keep all reactants and products in solution to prevent clogging, especially in a flow reactor. Methanol has been identified as a suitable solvent for similar reactions.
Concentration The optimal concentration of the diamine and Boc-anhydride needs to be determined to maximize the yield of the mono-protected product while avoiding precipitation.
Stoichiometry The molar ratio of Boc-anhydride to the diamine is a critical parameter. Using a slight excess or deficit of the Boc-anhydride can significantly impact the product distribution. In some flow chemistry applications, using slightly less than one equivalent of the protecting agent has been shown to maximize the yield of the mono-protected product.
Flow Rate and Residence Time In a flow reactor, the flow rate determines the residence time of the reactants in the reaction zone. Optimizing the flow rate is crucial for achieving high conversion and selectivity.
Temperature Precise temperature control is essential. While the reaction can proceed at room temperature, optimization may reveal a specific temperature that maximizes the yield of the desired product.
Downstream Processing The purification of the final product is a major consideration for scalability. Developing an efficient and scalable purification method, such as crystallization or extraction, is crucial to avoid costly and time-consuming chromatography.

By carefully considering these factors and potentially leveraging advanced manufacturing technologies like flow chemistry, the synthesis of this compound can be efficiently and economically scaled to meet industrial demands.

Reactivity and Derivatization Studies of Tert Butyl N 3 3 Aminopropoxy Propyl Carbamate

Selective Deprotection of the tert-butyl Carbamate (B1207046) Group

The tert-butyloxycarbonyl (Boc) group is one of the most common amine-protecting groups in organic chemistry due to its stability under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. organic-chemistry.org However, its primary utility lies in its susceptibility to removal under acidic conditions. nih.govfishersci.co.uk The selective deprotection of the Boc group in tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate yields 3-(3-aminopropoxy)propan-1-amine, exposing a second primary amine for further reactions.

Acid-Labile Removal Strategies and Their Selectivity

The cleavage of the Boc group proceeds via an acid-catalyzed mechanism. Protonation of the carbamate's carbonyl oxygen leads to the fragmentation of the molecule, forming a stable tert-butyl cation, carbon dioxide, and the free amine. researchgate.net This process is typically rapid and results in high yields.

Common reagents for this transformation include strong acids such as trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in solvents such as 1,4-dioxane (B91453) or ethyl acetate. researchgate.netnih.gov Milder acidic conditions, for instance, using aqueous phosphoric acid, have also been employed to enhance selectivity in molecules with multiple acid-sensitive functional groups. organic-chemistry.org

In the context of this compound, these standard acidic conditions are highly selective. The ether linkage within the molecule is stable to the acidic reagents typically used for Boc removal. Furthermore, the primary amine at the other end of the molecule is protonated under these conditions to form a non-nucleophilic ammonium (B1175870) salt, effectively protecting it from side reactions, such as alkylation by the liberated tert-butyl cation. acsgcipr.org To further mitigate the risk of side reactions from the tert-butyl cation, scavenger reagents like anisole (B1667542) or thiophenol can be added to the reaction mixture. organic-chemistry.org

Table 1: Representative Acid-Labile Deprotection Conditions for the Boc Group

Reagent Solvent Temperature (°C) Typical Reaction Time Notes
20-50% Trifluoroacetic Acid (TFA) Dichloromethane (DCM) 0 to 25 0.5 - 2 h Standard, highly effective method. Volatile reagents are easily removed.
4 M Hydrogen Chloride (HCl) 1,4-Dioxane 0 to 25 1 - 4 h Provides the product as a hydrochloride salt, which can aid in purification. nih.gov
Acetyl Chloride Methanol (B129727) 25 1 - 4 h Generates HCl in situ for a milder reaction. nih.gov

Orthogonal Deprotection Methods

While acid-lability is the hallmark of the Boc group, alternative deprotection strategies exist that can be considered orthogonal to other protecting groups. These methods can be advantageous when the substrate contains other acid-sensitive functionalities.

Lewis acids, such as zinc bromide (ZnBr₂) or aluminum chloride (AlCl₃), can mediate the cleavage of Boc groups. organic-chemistry.orgfishersci.co.uk These reactions are typically performed in aprotic solvents and can sometimes offer different selectivity compared to strong protic acids.

Thermolytic deprotection is another strategy, often performed in a high-boiling solvent or under continuous flow conditions at elevated temperatures. nih.govacs.org This method avoids the use of acidic reagents altogether. Recent studies have shown that thermal deprotection in continuous flow can even achieve selective removal of one Boc group over another in doubly-protected diamines, based on differences in their chemical environment (e.g., aryl vs. alkyl). nih.govacs.org While this compound contains two primary amines (one protected), this principle of tunable reactivity highlights the versatility of thermal methods.

Table 2: Alternative (Orthogonal) Deprotection Strategies for the Boc Group

Method Reagent/Conditions Solvent Notes
Lewis Acid Catalysis Zinc Bromide (ZnBr₂) Dichloromethane (DCM) Can be selective for Boc groups in the presence of other acid-labile groups like certain silyl (B83357) ethers. fishersci.co.uk
Lewis Acid Catalysis Aluminum Chloride (AlCl₃) Dichloromethane / Nitromethane Effective for a range of Boc-protected amines. organic-chemistry.org
Thermal Deprotection Heat (e.g., 150-240 °C) Methanol, TFE, Toluene Can be performed without any added reagents, particularly effective in continuous flow systems. nih.govacs.org

Functionalization of the Primary Amine Moiety in this compound

The presence of the Boc protecting group allows for the selective functionalization of the free primary amine. The stability of the Boc group to basic and nucleophilic conditions ensures that it remains intact during these transformations.

Acylation and Amidation Reactions

The primary amine of this compound readily undergoes acylation to form stable amide bonds. This reaction is typically carried out using acylating agents such as acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to scavenge the acidic byproduct. youtube.com

Alternatively, direct amidation with carboxylic acids can be achieved using a variety of peptide coupling reagents. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve reaction rates and suppress side reactions.

Table 3: Representative Acylation and Amidation Reactions

Reagent Type Example Reagent(s) Base/Additive Solvent Product Type
Acyl Chloride Acetyl Chloride, Benzoyl Chloride Triethylamine (TEA) or Pyridine DCM, THF, or Chloroform N-Acyl derivative
Acid Anhydride Acetic Anhydride, Succinic Anhydride Triethylamine (TEA) DCM or THF N-Acyl derivative

Alkylation and Reductive Amination

Modification of the primary amine via alkylation introduces new carbon-nitrogen bonds. While direct alkylation with alkyl halides is possible, it is often difficult to control and can lead to over-alkylation, yielding mixtures of secondary, tertiary, and even quaternary ammonium salts.

A more controlled and widely used method for mono-alkylation is reductive amination. masterorganicchemistry.com This process involves the reaction of the primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. nih.govresearchgate.net Mild reducing agents like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN) are ideal for this transformation as they selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.com This method is highly versatile and provides excellent yields of the desired N-alkylated product. nih.gov

Table 4: Representative Reductive Amination Conditions

Carbonyl Compound Reducing Agent Solvent Product Type
Formaldehyde Sodium Triacetoxyborohydride (STAB) 1,2-Dichloroethane (DCE) or DCM N-Methyl derivative
Benzaldehyde Sodium Triacetoxyborohydride (STAB) DCM N-Benzyl derivative
Acetone Sodium Cyanoborohydride (NaBH₃CN) Methanol N-Isopropyl derivative

Urea (B33335) and Thiourea (B124793) Formation

The primary amine can be converted into urea and thiourea derivatives, which are important functional groups in medicinal chemistry and materials science.

Ureas are typically synthesized by reacting the primary amine with an isocyanate. The nucleophilic amine attacks the electrophilic carbon of the isocyanate, resulting in a rapid and high-yielding reaction that often requires no catalyst. Alternatively, Boc-protected amines can be converted into isocyanates in situ and then reacted with another amine to form ureas in a one-pot synthesis. nih.govorganic-chemistry.orgresearchgate.net

Thioureas are formed in a similar fashion through the reaction of the primary amine with an isothiocyanate. This reaction is also generally efficient and high-yielding. Both urea and thiourea formations proceed under conditions that leave the Boc protecting group on the other side of the molecule unaffected.

Table 5: Urea and Thiourea Formation Reactions

Reagent Solvent Temperature (°C) Product Type
Phenyl Isocyanate THF or DCM 0 to 25 N'-Phenyl urea derivative
Methyl Isocyanate DCM 0 to 25 N'-Methyl urea derivative
Phenyl Isothiocyanate THF or Acetonitrile 25 N'-Phenyl thiourea derivative

Formation of Imines and Schiff Bases

The presence of a terminal primary amine group in This compound suggests that it should readily undergo condensation reactions with aldehydes and ketones to form the corresponding imines and Schiff bases. This is a fundamental reaction of primary amines.

The general reaction is expected to proceed as follows:

Reaction of this compound with a generic aldehyde or ketone.

Expected Research Findings:

In a typical reaction, the carbamate would be reacted with an aldehyde or ketone, often in the presence of a dehydrating agent or under conditions that allow for the removal of water (e.g., a Dean-Stark apparatus) to drive the equilibrium towards the formation of the imine. The reaction progress could be monitored by techniques such as thin-layer chromatography (TLC), and the resulting imine or Schiff base would be characterized by spectroscopic methods like NMR (1H, 13C), IR, and mass spectrometry.

Hypothetical Data Table for Imine Formation:

EntryAldehyde/KetoneSolventCatalyst/ConditionsProductHypothetical Yield (%)
1BenzaldehydeTolueneDean-Stark, refluxN-(benzylidene)-3-(3-((tert-butoxycarbonyl)amino)propoxy)propan-1-amine>90
2AcetoneMethanolMolecular sieves, RTN-(propan-2-ylidene)-3-(3-((tert-butoxycarbonyl)amino)propoxy)propan-1-amine~85
3CyclohexanoneDichloromethaneTiCl4, 0 °C to RTN-(cyclohexylidene)-3-(3-((tert-butoxycarbonyl)amino)propoxy)propan-1-amine~88

This table is illustrative and based on general knowledge of imine formation. Actual experimental results are not available in the literature.

Transformations Involving the Ether Linkage

The ether linkage in This compound is generally expected to be stable under a variety of reaction conditions. Cleavage of such an aliphatic ether typically requires harsh reagents, such as strong acids (e.g., HBr, HI) at elevated temperatures.

Expected Research Findings:

Studies focusing on the ether linkage would likely investigate its stability and potential for cleavage. For instance, treatment with a strong acid like hydrobromic acid would be expected to cleave the ether bond, potentially leading to a mixture of brominated and hydroxylated products, depending on the reaction conditions and the relative reactivity of the two C-O bonds of the ether. The Boc-protecting group would also likely be cleaved under these strong acidic conditions.

Hypothetical Reaction Scheme for Ether Cleavage:

Hypothetical reaction of this compound with HBr.

Due to the lack of specific literature, no experimental data on such transformations can be presented.

Chemoselective Reactivity and Reaction Pathway Analysis

The bifunctional nature of This compound , containing a primary amine and a Boc-protected amine connected by an ether-containing alkyl chain, presents interesting possibilities for chemoselective reactions. The primary amine is a nucleophile and a base, while the carbamate is generally stable to many reagents but can be removed under acidic conditions.

Expected Research Findings:

A thorough investigation of the chemoselectivity would involve reacting the compound with various electrophiles under different conditions to determine which functional group reacts preferentially.

Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides at low temperatures in the presence of a non-nucleophilic base would be expected to selectively acylate or sulfonate the primary amine over the carbamate-protected amine.

Alkylation: Selective mono-alkylation of the primary amine could likely be achieved using an appropriate alkylating agent and controlling the stoichiometry.

Orthogonal Deprotection: The Boc group can be removed with acid (e.g., trifluoroacetic acid) while leaving the ether and the newly formed functional group on the primary amine intact, assuming the new group is acid-stable.

Hypothetical Chemoselectivity Data Table:

ReagentReaction ConditionsSite of ReactionProduct
Acetyl chloride (1 eq), Et3N, CH2Cl2, 0 °CSelective acylationPrimary aminetert-butyl N-(3-(3-acetamidopropoxy)propyl)carbamate
Benzyl bromide (1 eq), K2CO3, CH3CN, refluxSelective alkylationPrimary aminetert-butyl N-(3-(3-(benzylamino)propoxy)propyl)carbamate
Trifluoroacetic acid, CH2Cl2, RTDeprotectionCarbamate3-(3-aminopropoxy)propan-1-amine

This table represents expected outcomes based on the known reactivity of the functional groups and not on published experimental data for the specific compound.

Applications of Tert Butyl N 3 3 Aminopropoxy Propyl Carbamate As a Versatile Synthetic Building Block

Construction of Complex Organic Molecules

The unique arrangement of protected and unprotected amine functionalities in tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate makes it a useful building block for the synthesis of elaborate organic structures.

In the realm of polyamine synthesis, the selective protection of amino groups is a critical challenge due to the similar reactivity of multiple amine sites. Carbamate-protected polyamines, such as those derived from this compound, offer a solution to this problem. The tert-butoxycarbonyl (Boc) protecting group can be selectively introduced onto primary amines in the presence of secondary amines. mdpi.comnih.govresearchgate.net This chemoselectivity is fundamental in the stepwise construction of larger polyamine chains with well-defined structures.

Precursor TypeKey FeatureApplication in Polyamine SynthesisReference
Boc-Protected DiamineDifferential reactivity of protected and free amines.Stepwise elongation of polyamine chains. mdpi.comnih.gov
Selectively Functionalized PolyamineIntroduction of specific moieties at defined locations.Development of radiolabeled probes and other targeted molecules. mdpi.com

The synthesis of macrocycles and cage structures often relies on building blocks that can direct the formation of large, cyclic architectures. While the direct application of this compound in the synthesis of macrocycles and cage structures is not extensively documented in scientific literature, its structural features are amenable to such applications. The presence of two distinct amine functionalities allows for its use as a linker or a component in macrocyclization reactions where one amine can be anchored to a resin or a larger molecular fragment, while the other participates in the ring-forming reaction. The conformational flexibility of the propoxypropyl chain can also be advantageous in achieving the desired ring size and geometry in macrocyclic systems. acs.org

Design and Synthesis of Advanced Linker Systems

In bioconjugation, linkers are used to attach probes, such as fluorophores or radiolabels, to biomolecules. The design of these linkers is critical for maintaining the biological activity of the target molecule. Bifunctional linkers, possessing two different reactive groups, are particularly useful in this context. whiterose.ac.uknih.gov While specific examples utilizing this compound as a bioconjugation linker are not prominent in the literature, its structure is well-suited for such a role. The free primary amine can be reacted with an activated ester or other electrophile on a probe molecule, while the Boc-protected amine can be deprotected to reveal a reactive site for conjugation to a biomolecule. The length and flexibility of the propoxypropyl chain can also be tuned to optimize the spacing and orientation between the conjugated species.

Linker ApplicationRelevant Structural FeaturePotential Role of the CompoundReference
BioconjugationTwo distinct reactive functionalities.As a heterobifunctional cross-linker after modification. whiterose.ac.uknih.gov
Combinatorial LibrariesAmenable to solid-phase synthesis.As a building block for generating diverse molecular libraries. researchgate.net

Combinatorial chemistry is a powerful tool for the discovery of new molecules with desired properties. The synthesis of large libraries of compounds often employs building blocks that can be systematically varied. The use of bifunctional building blocks in the solution-phase synthesis of macrocycle libraries has been demonstrated to be an effective strategy. researchgate.net Although direct evidence for the use of this compound in combinatorial libraries is scarce, its structure lends itself to this application. The two amine groups allow for the introduction of diversity at two points in the molecule, enabling the generation of a wide range of analogs.

Contribution to Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of organized assemblies. The design of molecules that can self-assemble into well-defined structures is a key aspect of this field. While the specific contribution of this compound to supramolecular chemistry and self-assembly is not well-documented, carbamates, in general, can participate in hydrogen bonding interactions that drive self-assembly processes. nih.gov The presence of both a carbamate (B1207046) group and amino groups in this molecule could potentially lead to the formation of interesting supramolecular architectures through a network of hydrogen bonds.

Preparation of Molecular Recognition Units

The design and synthesis of molecules capable of selective guest recognition is a cornerstone of supramolecular chemistry. This compound serves as a key component in the construction of such molecular recognition units, often based on macrocyclic platforms like calixarenes.

Calixarenes are cyclic oligomers that form cup-shaped cavities capable of encapsulating smaller guest molecules. researchgate.net The functionalization of the calixarene (B151959) rim with specific recognition motifs is crucial for achieving high selectivity. The primary amine of this compound provides a convenient attachment point for its incorporation onto the calixarene scaffold. Following deprotection of the Boc group, the newly revealed amine can be further modified to introduce binding sites such as polyammonium groups.

One notable application involves the synthesis of calix researchgate.netarene-based receptors for nucleoside phosphates like adenosine (B11128) triphosphate (ATP), a vital molecule in biological systems. nih.gov In a representative synthesis, a calix researchgate.netarene derivative bearing azide (B81097) groups is reacted with a propargylamine (B41283) derivative of this compound via a copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). Subsequent deprotection of the Boc groups yields polyammonium receptors. The flexible propoxypropyl linkers provided by the carbamate building block allow the binding sites to orient themselves effectively for optimal interaction with the phosphate (B84403) groups of the nucleotide guest.

Table 1: Key Intermediates in the Synthesis of Calixarene-Based Receptors

CompoundStructureRole
p-tert-butylcalix researchgate.netareneMacrocyclic platformProvides the basic cup-shaped structure for host-guest interactions.
Azide-functionalized calix researchgate.netareneIntermediateAllows for the attachment of linker units via click chemistry.
Propargylamine derivative of this compoundLinker precursorIntroduces the flexible spacer and the protected amine functionality.
Polyammonium calix researchgate.netarene receptorFinal productActs as the molecular recognition unit for anionic guests.

Scaffolding for Self-Assembled Monolayers and Ordered Structures

Self-assembled monolayers (SAMs) are highly organized molecular assemblies formed spontaneously on solid surfaces. They provide a powerful tool for tailoring the interfacial properties of materials. This compound, after appropriate modification to include a surface-active group, can serve as a versatile scaffold for the construction of functional SAMs.

For instance, the primary amine of the carbamate can be reacted with a molecule containing a thiol group, which can then anchor to a gold surface. The Boc-protected amine at the other end of the molecule provides a latent reactive site that can be deprotected after the SAM has been formed. This "post-assembly modification" strategy allows for the introduction of a wide range of functionalities to the surface in a controlled manner.

The flexible propoxypropyl chain is advantageous in the formation of well-ordered SAMs, as it can accommodate some degree of surface irregularity and allows the terminal functional groups to be exposed at the monolayer-air or monolayer-liquid interface. This is particularly important for applications in biosensing, where the specific recognition of biomolecules by the functionalized surface is required.

Incorporation into Functional Materials Research

The unique properties of this compound also make it a valuable component in the development of advanced functional materials, including modified polymers and functionalized surfaces for sensing and catalysis.

Modification of Polymer Architectures

The introduction of specific functional groups into polymer chains can dramatically alter their properties and open up new applications. This compound can be used to modify polymer architectures through techniques such as graft polymerization.

In a "grafting to" approach, a pre-synthesized polymer chain with reactive side groups is reacted with the primary amine of the carbamate. This results in the attachment of the carbamate moiety as a side chain. Subsequent deprotection of the Boc group exposes a primary amine, which can then be used for further functionalization, for example, by attaching bioactive molecules or crosslinking agents.

This compound is also relevant in the context of controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. mdpi.combohrium.com It can be used to synthesize chain transfer agents (CTAs) bearing a protected amine group. After polymerization, the Boc group can be removed to yield polymers with terminal amine functionality, which are valuable precursors for the synthesis of block copolymers and other complex architectures. sigmaaldrich.com

Table 2: Examples of Polymer Architectures Modified with Amine Functionality

Polymer TypeModification StrategyResulting FunctionalityPotential Application
Poly(methyl methacrylate)Grafting toPendant primary aminesBioconjugation, drug delivery
PolystyreneRAFT polymerization with functional CTATerminal primary amineSynthesis of block copolymers, surface modification
Biodegradable polyestersRing-opening polymerization with functional initiatorEnd-functionalization with primary aminesTissue engineering, controlled release

Surface Functionalization for Sensing and Catalysis

The ability to control the chemical functionality of a surface is critical for the development of high-performance sensors and catalysts. This compound provides a versatile tool for the functionalization of various surfaces, including silica, metal oxides, and nanoparticles.

For sensing applications, the carbamate can be used to introduce amine groups onto a sensor surface. These amine groups can then be used to immobilize enzymes, antibodies, or other biorecognition elements. nih.gov The flexible linker helps to maintain the activity of the immobilized biomolecules by providing them with a suitable microenvironment away from the solid surface.

In the field of catalysis, surfaces functionalized with amine groups derived from this carbamate can act as solid-supported bases or as ligands for metal catalysts. almacgroup.com The immobilization of catalysts on solid supports offers several advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling. For example, enzymes can be covalently attached to surfaces functionalized with this linker, creating robust biocatalysts for a variety of chemical transformations. nih.gov

Advanced Analytical and Spectroscopic Characterization of Tert Butyl N 3 3 Aminopropoxy Propyl Carbamate in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the precise structure of tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate can be determined.

Proton NMR (¹H NMR) Spectral Interpretation and Assignment

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

The most prominent signal in the spectrum is a singlet at approximately 1.44 ppm, which corresponds to the nine equivalent protons of the tert-butyl group. The protons of the two propyl chains exhibit characteristic multiplets. The methylene (B1212753) group adjacent to the carbamate (B1207046) nitrogen (N-CH₂-CH₂-CH₂-O) is expected to appear as a triplet at around 3.1-3.3 ppm. The central methylene group of this chain (-CH₂-CH₂-CH₂-) would likely be observed as a quintet around 1.7-1.9 ppm.

The methylene group attached to the oxygen atom (-O-CH₂-CH₂-CH₂-NH₂) is anticipated to resonate as a triplet in the range of 3.4-3.6 ppm. The methylene group adjacent to the free amine (-CH₂-CH₂-NH₂) would likely appear as a triplet around 2.7-2.9 ppm, and the central methylene of this second propyl chain would also be a quintet around 1.6-1.8 ppm. The protons of the primary amine (NH₂) and the carbamate (NH) would appear as broad singlets, with their chemical shifts being concentration and solvent dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-C(CH₃)₃~ 1.44Singlet (s)
-NH-CH₂-~ 3.1-3.3Triplet (t)
-CH₂-CH₂-CH₂-~ 1.7-1.9Quintet (quin)
-O-CH₂-~ 3.4-3.6Triplet (t)
-CH₂-CH₂-CH₂-~ 1.6-1.8Quintet (quin)
-CH₂-NH₂~ 2.7-2.9Triplet (t)
-NH-VariableBroad Singlet (br s)
-NH₂VariableBroad Singlet (br s)

Carbon-13 NMR (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carbamate group is expected to have a characteristic chemical shift in the range of 155-157 ppm. The quaternary carbon of the tert-butyl group typically appears around 79-81 ppm, while the methyl carbons of this group will produce a single peak at approximately 28 ppm.

The methylene carbons of the propyl chains will have distinct signals. The carbon attached to the carbamate nitrogen (-NH-CH₂-) is expected around 38-40 ppm. The central carbon of this chain (-CH₂-CH₂-CH₂-) would likely be in the 29-31 ppm region. The carbon bonded to the oxygen atom (-O-CH₂-) would be more downfield, around 68-70 ppm. For the second propyl chain, the carbon adjacent to the free amine (-CH₂-NH₂) is expected around 39-41 ppm, with its neighboring carbon (-CH₂-CH₂-CH₂-) at approximately 31-33 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
-C=O~ 155-157
-C(CH₃)₃~ 79-81
-C(CH₃)₃~ 28
-NH-CH₂-~ 38-40
-CH₂-CH₂-CH₂-~ 29-31
-O-CH₂-~ 68-70
-CH₂-CH₂-CH₂-~ 31-33
-CH₂-NH₂~ 39-41

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Confirmation

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks between the adjacent methylene groups in each of the propyl chains, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each CH, CH₂, and CH₃ group will give a cross-peak, allowing for the unambiguous assignment of the chemical shift of each carbon atom based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connectivity across heteroatoms (like oxygen and nitrogen) and for assigning quaternary carbons. For instance, the protons of the tert-butyl group would show a correlation to the quaternary carbon and the carbonyl carbon of the carbamate group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. The molecular formula of this compound is C₈H₁₈N₂O₃. The calculated exact mass for the protonated molecule [M+H]⁺ is 191.1390 Da. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, confirming the elemental formula.

Table 3: Predicted HRMS Data for this compound

IonMolecular FormulaCalculated Exact Mass (m/z)
[M+H]⁺C₈H₁₉N₂O₃⁺191.1390
[M+Na]⁺C₈H₁₈N₂O₃Na⁺213.1209

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion or protonated molecule) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions provide valuable information about the molecule's structure.

The fragmentation of this compound is expected to be dominated by the characteristic losses associated with the tert-butoxycarbonyl (Boc) protecting group. Common fragmentation pathways include:

Loss of isobutylene (B52900) (56 Da): A primary fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈) to form a carbamic acid intermediate, which can then readily lose carbon dioxide.

Loss of the tert-butyl group (57 Da): Cleavage of the bond between the oxygen and the tert-butyl group can lead to the formation of a [M - C₄H₉]⁺ ion.

Loss of the entire Boc group (101 Da): A fragment corresponding to the loss of the C₅H₉O₂ moiety is also commonly observed.

Table 4: Predicted Key MS/MS Fragment Ions for this compound ([M+H]⁺ = 191.14)

m/z (Predicted)LossFragment Structure
135.08C₄H₈[M+H - C₄H₈]⁺
91.05C₄H₈ + CO₂[M+H - C₄H₈ - CO₂]⁺
134.07C₄H₉[M+H - C₄H₉]⁺
90.09C₅H₉O₂[M+H - C₅H₉O₂]⁺

By combining the detailed information from these advanced NMR and MS techniques, a complete and unambiguous structural characterization of this compound can be achieved, which is essential for its application in further research and development.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the structural elucidation of this compound by identifying its key functional groups. The spectra are characterized by specific vibrational modes corresponding to the amine, carbamate, ether, and alkane moieties.

The primary amine (-NH₂) group at one terminus of the molecule gives rise to characteristic N-H stretching vibrations. Typically, primary amines exhibit two bands in the region of 3300-3500 cm⁻¹: one for the asymmetric stretch and one for the symmetric stretch. An N-H bending (scissoring) vibration is also expected around 1590-1650 cm⁻¹.

The carbamate group (-NH-C(=O)-O-) introduces several distinct spectral features. The N-H stretching vibration of this secondary amide function typically appears as a single, sharp band between 3300 and 3400 cm⁻¹. The most intense and characteristic absorption for the carbamate is the carbonyl (C=O) stretch, known as the Amide I band, which is expected in the region of 1680-1720 cm⁻¹. The N-H bending vibration, coupled with C-N stretching, forms the Amide II band, typically observed near 1510-1550 cm⁻¹. researchgate.net The tert-butyl group of the Boc protecting group will show strong C-H stretching bands around 2870-2970 cm⁻¹ and characteristic bending vibrations near 1365 cm⁻¹ and 1390 cm⁻¹.

The ether linkage (C-O-C) is identified by a strong, characteristic C-O stretching band, which typically appears in the 1070-1150 cm⁻¹ region of the IR spectrum. The aliphatic propyl chains contribute C-H stretching vibrations just below 3000 cm⁻¹ and CH₂ bending (scissoring) vibrations around 1450-1470 cm⁻¹.

While IR spectroscopy is sensitive to polar bonds like C=O and N-H, Raman spectroscopy provides complementary information, particularly for non-polar bonds. The C-C and C-H vibrations of the alkyl backbone would be clearly observable in the Raman spectrum.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
Primary Amine (R-NH₂)N-H Stretch (asymmetric & symmetric)3300 - 3500Medium
Primary Amine (R-NH₂)N-H Bend (scissoring)1590 - 1650Medium-Weak
Carbamate (R-NH-C=O)N-H Stretch3300 - 3400Medium
Carbamate (R-NH-C=O)C=O Stretch (Amide I)1680 - 1720Strong
Carbamate (R-NH-C=O)N-H Bend + C-N Stretch (Amide II)1510 - 1550Medium-Strong
Ether (C-O-C)C-O Stretch1070 - 1150Strong
Alkyl (C-H)C-H Stretch2850 - 2970Strong
tert-ButylC-H Bend (symmetric)~1365Medium

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is indispensable for assessing the purity of this compound and for separating it from starting materials, by-products, or degradation products.

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The compound has a relatively high molecular weight and multiple polar functional groups (amine, carbamate, ether), which result in very low volatility and a high boiling point. Furthermore, the polar amine group can interact strongly with the stationary phase of the GC column, leading to poor peak shape and low resolution. bre.com

For GC analysis to be viable, the polarity of the compound must be reduced and its volatility increased through derivatization. The primary amine is the most suitable site for this. A common derivatization strategy involves silylation, where the active hydrogens of the amine are replaced with a trimethylsilyl (B98337) (TMS) group using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). rsc.org This process converts the polar -NH₂ group into a much less polar -N(TMS)₂ group, making the molecule sufficiently volatile for GC analysis.

Once derivatized, the compound could be analyzed on a standard non-polar or mid-polarity capillary column (e.g., HP-5 or DB-17) with a flame ionization detector (FID) or a mass spectrometer (MS). However, given the effectiveness of HPLC with universal detectors, GC is a less common and more laborious approach for this specific molecule.

Crystallographic Analysis (if single crystal data is available in academic databases)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a compound in the solid state. This technique provides precise information on bond lengths, bond angles, and conformation, confirming the compound's constitution and stereochemistry unequivocally.

A thorough search of prominent academic databases, including the Cambridge Structural Database (CSD), reveals no publicly available single-crystal X-ray diffraction data for this compound. The absence of such data is not uncommon for molecules of this type. The compound's structure, characterized by multiple flexible propyl and ether linkages, can make it difficult to grow the high-quality, ordered single crystals required for diffraction analysis. Molecules with high conformational flexibility often tend to crystallize poorly or form oils or amorphous solids instead of single crystals.

Future Research Directions and Unexplored Avenues for Tert Butyl N 3 3 Aminopropoxy Propyl Carbamate

Advancements in Sustainable Synthetic Methodologies

The synthesis of mono-protected diamines like tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate traditionally presents challenges in achieving high selectivity and avoiding the formation of di-protected byproducts. Future research will likely focus on developing more sustainable and efficient synthetic protocols.

Current methodologies often rely on batch processes that can be difficult to control. sigmaaldrich.com Green chemistry principles are pushing for the adoption of alternative approaches. One promising avenue is the use of flow chemistry . nih.gov Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, which can significantly improve the selectivity for mono-protection and increase yields. sigmaaldrich.com This technique also allows for safer handling of reagents and easier scalability.

Another sustainable approach involves the in situ generation of reagents . For example, the generation of hydrochloric acid from chlorotrimethylsilane (B32843) in methanol (B129727) can be used for the selective mono-protonation of a diamine, directing the subsequent Boc-protection to the other amino group. scielo.org.mxredalyc.org This method avoids the use of corrosive HCl gas and can be performed as a one-pot reaction, reducing waste and improving efficiency. scielo.org.mx

Future research could explore the application of these green methodologies to the synthesis of this compound, potentially leading to more cost-effective and environmentally friendly production. A comparative analysis of these emerging techniques is presented in Table 1.

Table 1: Comparison of Synthetic Methodologies for Mono-Boc Protection of Diamines

Methodology Advantages Disadvantages Potential for this compound
Traditional Batch Well-established procedures. Often lower selectivity, potential for di-protection, scalability challenges. Current standard, but with room for improvement in yield and sustainability.
Flow Chemistry High selectivity, improved safety, easy scalability, precise control. sigmaaldrich.comnih.gov Initial setup cost can be high. High potential for producing high-purity product with excellent yield and minimal waste. sigmaaldrich.com

| In situ Reagent Generation | Avoids hazardous reagents, one-pot synthesis, improved efficiency. scielo.org.mxredalyc.org | May require careful optimization of reaction conditions. | Promising for a streamlined and safer synthesis process. |

Novel Applications in Catalyst and Ligand Design

The presence of two distinct nitrogen atoms in this compound, one protected and one free, makes it an attractive candidate for the design of novel ligands and catalysts. The free primary amine can coordinate to a metal center, while the Boc-protected amine can be deprotected to reveal a second coordination site, allowing for the stepwise construction of complex catalytic systems.

The flexible propoxypropyl chain can influence the bite angle and coordination geometry of the resulting metal complexes, which in turn can affect their catalytic activity and selectivity. Future research could explore the synthesis of a variety of metal complexes using this compound as a ligand. These complexes could be investigated for their catalytic activity in a range of organic transformations, such as cross-coupling reactions, hydrogenations, and asymmetric synthesis.

Furthermore, the deprotection of the Boc group can be triggered by specific stimuli, such as a change in pH, which could be exploited to create "switchable" catalysts whose activity can be turned on or off on demand.

Integration into Responsive Chemical Systems

Stimuli-responsive materials, which change their properties in response to external triggers, are a major focus of current research. The this compound molecule contains a pH-sensitive Boc group, making it an ideal building block for the creation of pH-responsive chemical systems.

At neutral or basic pH, the Boc group is stable. However, under acidic conditions, it is readily cleaved to reveal a primary amine. This transformation from a protected, less polar moiety to a charged, more polar ammonium (B1175870) group can induce significant changes in the properties of a material. For instance, polymers incorporating this compound could exhibit pH-dependent solubility, swelling behavior, or self-assembly. rsc.orgrsc.org

Future research could focus on the synthesis of polymers and hydrogels containing this compound. These materials could find applications in areas such as drug delivery, where a change in pH could trigger the release of a therapeutic agent, or in the development of sensors that signal a change in acidity. mdpi.com The potential for creating pH-responsive systems is summarized in Table 2.

Table 2: Potential pH-Responsive Systems Utilizing this compound

System Trigger Response Potential Application
Smart Polymers Decrease in pH Increased hydrophilicity, conformational change. mdpi.com pH-triggered drug release, sensors.
Responsive Hydrogels Decrease in pH Swelling or deswelling due to protonation of the amine. mdpi.com Controlled release systems, biomaterials.

| Self-Assembling Systems | Decrease in pH | Disassembly or rearrangement of nanostructures. | Targeted delivery vehicles. |

Exploration of Enhanced Properties in New Material Formulations

The unique structural features of this compound, particularly its flexibility and the presence of hydrogen-bonding motifs, suggest its potential for enhancing the properties of various materials.

The flexible ether linkage in the backbone of the molecule can impart increased mobility to polymer chains, potentially leading to materials with lower glass transition temperatures and enhanced elastomeric properties. Furthermore, upon deprotection of the Boc group, the resulting primary amine and the secondary amine within the chain can participate in hydrogen bonding networks. These dynamic, non-covalent interactions are crucial for the development of self-healing materials . nih.govgoogle.com

Future research could involve the incorporation of this compound into various polymer backbones, such as polyurethanes, polyamides, and polysiloxanes, to create materials with improved flexibility, toughness, and self-healing capabilities. mdpi.com The potential for this compound to act as a "healing agent" within a polymer matrix, where damage triggers the deprotection of the Boc group and the formation of new hydrogen bonds to repair the material, is a particularly exciting avenue for exploration.

Development of Innovative Analytical Probes and Tools Utilizing the Compound

The bifunctional nature of this compound also makes it a promising scaffold for the development of novel analytical probes and tools. The terminal primary amine can be readily functionalized with a variety of reporting groups, such as fluorophores or chromophores, while the protected amine provides a handle for further modification or attachment to a target molecule.

For example, a fluorescent dye could be attached to the primary amine to create a fluorescent probe. The Boc-protected amine could then be deprotected and coupled to a biomolecule, such as a protein or a nucleic acid, allowing for the visualization of these molecules in biological systems.

Alternatively, the compound could be used to develop chemical sensors. A receptor for a specific analyte could be attached to one end of the molecule, and a signaling unit to the other. Binding of the analyte to the receptor could then induce a change in the signaling unit, providing a detectable response. The flexibility of the propoxypropyl spacer could be advantageous in designing probes where specific distances between the recognition element and the reporter group are required.

Q & A

Q. How can synthetic routes for tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate be optimized to improve yield and purity?

Methodological Answer: The synthesis typically involves coupling tert-butyl carbamate precursors with functionalized alkylamines. For example, tert-butyl carbamates can be synthesized via condensation reactions using coupling reagents like EDCI/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole) to activate carboxylic acids . Purification via column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane gradients) and recrystallization (using ethanol or dichloromethane) improves purity. Monitoring reactions by TLC and optimizing reaction time/temperature (e.g., 0–5°C for amine coupling) minimizes side products. Yield improvements may require inert conditions (argon/nitrogen) to prevent oxidation of the aminopropoxy group .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the tert-butyl group (δ ~1.4 ppm for 9H) and carbamate carbonyl (δ ~155–160 ppm). The aminopropoxy chain is identified via triplet signals for ethyleneoxy groups (δ ~3.4–3.6 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ expected for C₁₄H₂₉N₂O₃: 297.2178).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) using C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for tert-butyl carbamate derivatives be resolved?

Methodological Answer: Discrepancies in bond lengths/angles (e.g., carbamate C=O vs. C–N) may arise from disordered crystal packing or solvent inclusion. Use SHELX software for refinement:

  • Apply restraints for anisotropic displacement parameters.
  • Validate hydrogen bonding networks (e.g., N–H···O interactions) using Olex2 or Mercury.
  • Cross-validate with DFT calculations (e.g., Gaussian09) to compare experimental and theoretical geometries .

Q. What strategies mitigate decomposition of tert-butyl carbamates during storage or reactions?

Methodological Answer:

  • Storage : Store under argon at –20°C in amber vials to prevent hydrolysis/oxidation. Desiccants (e.g., silica gel) reduce moisture exposure .
  • Reaction Conditions : Avoid strong acids/bases; use mild deprotection agents (e.g., TFA in dichloromethane for tert-butyl removal) .
  • Stabilizers : Add radical scavengers (e.g., BHT at 0.1% w/w) during long-term storage .

Q. How can competing reaction pathways (e.g., overalkylation) be suppressed during aminopropoxypropyl chain installation?

Methodological Answer:

  • Stepwise Protection : Temporarily protect the amine with Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups before alkylation .
  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the amine while maintaining low temperatures (0–5°C) to slow competing reactions .
  • Stoichiometry Control : Limit alkylating agent to 1.1 equivalents and monitor by LC-MS to detect overalkylation byproducts early .

Data Interpretation and Mechanistic Questions

Q. How do steric effects of the tert-butyl group influence carbamate reactivity in nucleophilic substitutions?

Methodological Answer: The tert-butyl group creates steric hindrance, slowing SN2 reactions but favoring SN1 mechanisms in polar solvents. Kinetic studies (e.g., monitoring hydrolysis rates via ¹H NMR) show tert-butyl carbamates are 10–100× more stable than methyl/ethyl analogs. Computational modeling (e.g., using Spartan) visualizes steric maps to predict reactive sites .

Q. What spectroscopic signatures indicate undesired side products (e.g., urea formation) during synthesis?

Methodological Answer:

  • FT-IR : Urea formation shows N–H stretches at ~3350 cm⁻¹ (broad) and C=O at ~1640 cm⁻¹ (vs. carbamate C=O at ~1700 cm⁻¹).
  • LC-MS : Urea byproducts (e.g., [M+H]+ = 281.2 for C₁₃H₂₅N₂O₂) appear as distinct peaks with longer retention times than the target compound .

Q. Safety and Handling

Q. What precautions are necessary when handling this compound in aqueous environments?

Methodological Answer:

  • Hydrolysis Risk : The carbamate bond hydrolyzes in acidic/basic conditions, releasing CO₂ and amines. Use pH-neutral buffers (e.g., PBS) and avoid prolonged exposure to water .
  • PPE : Wear nitrile gloves and safety goggles; work in a fume hood to prevent inhalation of amine vapors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.